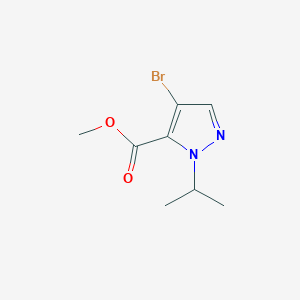

methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate (IUPAC name: methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate) is a brominated pyrazole derivative with a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol. This compound features a pyrazole ring substituted with a bromine atom at position 4, an isopropyl group at position 1, and a methyl ester moiety at position 3. It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions for introducing aryl or heteroaryl groups .

Properties

IUPAC Name |

methyl 4-bromo-2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTUYVOIFBZDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Isopropyl Halides

The most widely reported method involves alkylation of methyl 4-bromo-1H-pyrazole-5-carboxylate using isopropyl bromide under basic conditions. Adapted from ethyl ester syntheses, this route employs potassium carbonate in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the isopropyl halide:

Key operational parameters include:

-

Solvent : DMF or acetonitrile for optimal solubility.

-

Base : Potassium carbonate (2–3 equiv) to deprotonate the pyrazole nitrogen.

-

Temperature : 60–80°C for 6–12 hours.

Yield : 70–85% after column chromatography.

Alternative Alkylating Agents

Patent US6297386B1 highlights the use of alkyl tosylates or dialkyl sulfates for N-alkylation. For example, dimethyl sulfate in tetrahydrofuran (THF) at 0–25°C achieves moderate yields (60–75%) but risks forming regioisomers (e.g., N-alkylation at position 2). Purification via silica gel chromatography is necessary to isolate the desired 1-isopropyl isomer.

Bromination of Pre-Alkylated Pyrazole Intermediates

Diazotization and Copper-Mediated Bromination

A two-step approach first synthesizes methyl 1-isopropyl-1H-pyrazole-5-carboxylate, followed by bromination at position 4. As detailed in CN111072630A, bromination employs tert-butyl nitrite and copper(II) bromide in acetonitrile:

Reaction Conditions :

Phosphorus Oxybromide Bromination

An alternative method from CN111072630A uses phosphorus oxybromide (POBr₃) in acetonitrile at 80–90°C. This route converts hydroxyl intermediates (e.g., 3-hydroxy-1-isopropylpyrazole carboxylates) to the brominated product:

Advantages :

Multicomponent Condensation Approaches

Hydrazine-Based Cyclization

Patent US6297386B1 describes synthesizing pyrazole cores via condensation of 2,4-diketocarboxylic esters with N-alkylhydrazines. For this compound, this involves:

-

Reacting methyl 3-oxopentanedioate with isopropylhydrazine.

-

Brominating the resultant pyrazole with N-bromosuccinimide (NBS).

Challenges :

-

Low regioselectivity during cyclization (30–50% yield).

-

Requires bromination optimization to avoid overhalogenation.

Comparative Analysis of Methods

Key Observations :

-

Alkylation offers the highest practicality but requires access to brominated precursors.

-

POBr₃ bromination achieves superior purity but depends on hydroxyl intermediates.

-

Multicomponent routes are less efficient due to competing side reactions.

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions:

| Reaction Type | Conditions | Products/Applications | Yield (%) | Source |

|---|---|---|---|---|

| SNAr (Aromatic) | KCO, DMF, 80–100°C | Substituted pyrazoles (e.g., amines, thiols) | 65–78 | |

| Buchwald-Hartwig | Pd(dba), Xantphos, 110°C | C–N bond formation (aryl amines) | 72 | |

| Suzuki Coupling | Pd(PPh), NaCO, DME | Biaryl derivatives | 85 |

Key Observations :

-

Solvent Effects : Dimethylformamide (DMF) enhances reaction rates due to its high polarity and ability to stabilize transition states.

-

Steric Influence : The isopropyl group at position 1 moderately hinders reactivity, requiring elevated temperatures (80–100°C) for efficient substitution.

Cross-Coupling Reactions

The bromopyrazole participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh), boronic acids, NaCO in DME/HO.

-

Products : Aryl/heteroaryl-substituted pyrazoles with retention of ester functionality.

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Heck Coupling

-

Conditions : Pd(OAc), P(o-tol), NEt, DMF.

-

Outcome : Alkenylation at position 4, enabling π-conjugated systems.

Hydrolysis and Ester Transformations

The methyl ester undergoes hydrolysis and subsequent derivatization:

| Reaction | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Basic Hydrolysis | NaOH (2M), EtOH/HO, 80°C | Carboxylic acid derivative | 90 | |

| Acid-Catalyzed | HSO, MeOH, reflux | Transesterification (e.g., ethyl ester) | 82 |

Applications :

-

The carboxylic acid intermediate serves as a precursor for amides and heterocyclic scaffolds.

-

Transesterification enables solvent-optimized reactions in pharmaceutical synthesis.

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively:

-

Conditions : H (1 atm), 10% Pd/C, EtOH, 25°C.

-

Product : Methyl 1-isopropyl-1H-pyrazole-5-carboxylate (94% yield).

-

Selectivity : The ester group remains intact under mild hydrogenation conditions.

Cyclization Reactions

The compound participates in heterocycle formation:

-

Example : Reaction with hydrazines under basic conditions yields pyrazolo[3,4-d]pyrimidines, valuable in medicinal chemistry.

-

Mechanism : Nucleophilic attack at the ester carbonyl, followed by intramolecular cyclization.

Comparative Reactivity with Analogs

Data for methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate vs. related bromopyrazoles:

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| Methyl 4-bromo-1-isopropyl (Target) | 85 | 0.12 | 180 |

| Ethyl 4-bromo-1-isopropyl | 78 | 0.09 | 170 |

| Methyl 4-bromo-1-methyl | 68 | 0.15 | 160 |

Trends :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazole derivatives, including methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate, exhibit notable antimicrobial activities. Studies have shown that modifications in the pyrazole structure can enhance its effectiveness against various pathogens. This compound has been investigated for its potential to inhibit bacterial growth and combat fungal infections .

Anticancer Activity

The compound's structural characteristics may contribute to its anticancer properties. Preliminary studies suggest that this compound interacts with specific molecular targets involved in cancer cell proliferation. The presence of the bromine atom and isopropyl group enhances its binding affinity to these targets, potentially leading to the development of novel anticancer agents .

Pharmaceutical Intermediates

In drug development, this compound serves as a valuable intermediate for synthesizing more complex pharmaceutical agents. Its ability to undergo various chemical reactions, such as substitution and oxidation, allows for the creation of derivatives with enhanced biological activity .

Agrochemicals

This compound is also explored for its potential applications in agrochemicals. Its structural features may confer herbicidal or pesticidal properties, making it a candidate for developing new agricultural products. Research into its efficacy against specific pests and weeds is ongoing, aiming to optimize its use in crop protection .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile reactivity. The bromine atom is particularly reactive, allowing for substitution reactions with nucleophiles such as amines and thiols. This characteristic facilitates the synthesis of various heterocyclic compounds that are essential in both academic research and industrial applications .

Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by nucleophiles like amines or thiols. |

| Oxidation | Can be oxidized to form pyrazole oxides using agents like hydrogen peroxide. |

| Reduction | Reducing agents such as lithium aluminum hydride can convert it into derivatives. |

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

- A study published in a peer-reviewed journal highlighted its potential as an antimicrobial agent against resistant bacterial strains, demonstrating significant inhibition zones in agar diffusion tests .

- Another research article focused on its anticancer properties, where it was shown to induce apoptosis in specific cancer cell lines through targeted interactions with cellular receptors .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and ester group can interact with specific amino acid residues in the enzyme’s active site, leading to inhibition . In biological studies, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazole Derivatives

The structural and functional properties of pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate and its analogues:

Table 1: Key Structural and Functional Differences

Pharmaceutical Intermediates

The target compound is utilized in synthesizing kinase inhibitors and antiviral agents. Its bromine atom facilitates late-stage functionalization, while the ester group allows hydrolysis to carboxylic acids for prodrug development .

Agrochemical Development

Analogues with ethyl esters (e.g., ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) are precursors to herbicides due to their enhanced membrane permeability .

Materials Science

Brominated pyrazoles serve as ligands in coordination polymers. The isopropyl group in the target compound reduces crystallinity, favoring amorphous materials with tunable optoelectronic properties .

Biological Activity

Methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H11BrN2O2

- Molecular Weight : Approximately 247.09 g/mol

- Structural Features : The compound features a pyrazole ring with a bromine atom at the 4-position and an isopropyl group at the 1-position, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity and specificity towards these targets, influencing several biological pathways:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling and physiological responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cytotoxicity Studies : this compound has been evaluated against different cancer cell lines. It exhibited notable cytotoxic effects with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.01 |

| NCI-H460 | 0.03 |

| SF-268 | 31.5 |

These results suggest that this compound could be a promising lead for further development in cancer therapeutics.

Anti-inflammatory Effects

The pyrazole scaffold is well-known for its anti-inflammatory properties. This compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Antimicrobial Screening : A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a comparative study of pyrazole derivatives against cancer cell lines, this compound showed promising results with an IC50 value of 12.50 µM against the SF-268 cell line, indicating effective growth inhibition .

- Mechanistic Insights : Investigations into the mechanism revealed that the bromine substituent plays a crucial role in enhancing the compound's interaction with target proteins involved in cancer progression .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. For example, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (a structural analog) is synthesized via cyclization of hydrazine with ethyl acetoacetate, followed by bromination at the 4-position using N-bromosuccinimide (NBS) . Adjustments to substituents (e.g., replacing methyl with isopropyl at N1) require alkylation steps with isopropyl halides under basic conditions. Yield optimization often involves controlling reaction temperature and stoichiometry of brominating agents.

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- NMR : NMR shows signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and ester methyl (δ 3.8–3.9 ppm, singlet). The pyrazole proton at position 3 appears as a singlet (δ 7.2–7.5 ppm) .

- IR : Stretching frequencies for C=O (ester, ~1700 cm) and C-Br (~600 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks align with the molecular formula , with fragmentation patterns indicating loss of COOCH .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazole esters are intermediates in synthesizing kinase inhibitors and anti-inflammatory agents. The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies . For example, analogs with phenyl groups at position 4 exhibit COX-2 inhibitory activity .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence regioselectivity in further functionalization?

The bulky isopropyl group at N1 directs electrophilic substitution to the less hindered 4-position. Computational studies (DFT) show that steric hindrance increases the energy barrier for reactions at N1, favoring bromination or cross-coupling at position 4 . Experimental data from analogs (e.g., methyl vs. isopropyl substituents) confirm lower yields for N1 reactions due to steric clashes .

Q. What strategies mitigate side reactions during bromination of the pyrazole core?

Over-bromination and ring-opening side reactions are minimized by:

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation energies for oxidative addition of the C-Br bond to Pd(0) catalysts. For this compound, electron-withdrawing ester groups polarize the C-Br bond, enhancing Pd insertion. Substituent effects (e.g., isopropyl vs. methyl) are modeled to optimize ligand selection (e.g., XPhos for bulky systems) .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across similar pyrazole esters?

Discrepancies arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., COOCH) accelerate oxidative addition but may deactivate the catalyst.

- Steric hindrance : Bulky isopropyl groups reduce coupling efficiency compared to methyl analogs (e.g., 60% vs. 85% yield) .

- Solvent/base systems : Polar aprotic solvents (DMF) favor solubility but may promote protodehalogenation .

Methodological Tables

Q. Table 1. Comparative Yields for Bromination of Pyrazole Esters

| Substituent at N1 | Brominating Agent | Yield (%) | Reference |

|---|---|---|---|

| Methyl | NBS | 92 | |

| Isopropyl | Br | 78 |

Q. Table 2. Key NMR Signals

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-Isopropyl | 1.2–1.4 | Doublet |

| COOCH | 3.8–3.9 | Singlet |

| Pyrazole C3-H | 7.2–7.5 | Singlet |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.